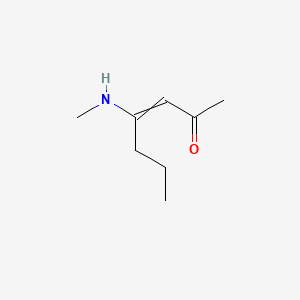

4-(Methylamino)hept-3-en-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

4-(methylamino)hept-3-en-2-one |

InChI |

InChI=1S/C8H15NO/c1-4-5-8(9-3)6-7(2)10/h6,9H,4-5H2,1-3H3 |

InChI Key |

GFKVWVWOPWGGNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=CC(=O)C)NC |

Origin of Product |

United States |

Reactivity and Transformation of 4 Methylamino Hept 3 En 2 One and Enaminone Derivatives

Fundamental Reactivity Patterns of the Enaminone Scaffold

The reactivity of the enaminone scaffold is defined by its dual electronic nature, allowing it to act as both a nucleophile and an electrophile at different positions.

Ambident Nucleophilic and Electrophilic Character

The enaminone framework possesses multiple reactive sites, exhibiting both nucleophilic and electrophilic properties. scielo.brpsu.edu There are three potential nucleophilic centers: the nitrogen atom, the α-carbon (C2), and the carbonyl oxygen. scielo.brrsc.org Concurrently, there are two electrophilic centers: the β-carbon (C3) and the carbonyl carbon. scielo.brrsc.orgarkat-usa.org This ambident nature allows enaminones to react with a wide variety of reagents. scielo.brpsu.edu

The "push-pull" electronic effect, with the amine group pushing electron density and the carbonyl group pulling it, stabilizes the enaminone system, making these compounds generally easy to prepare, isolate, and store. scielo.brrsc.org The specific reactivity, whether it behaves more like an enamine (nucleophilic at the α-carbon) or an enone (electrophilic at the β-carbon), is influenced by the substituents on the nitrogen and the carbonyl group. psu.edu

Functionalized Enaminone Reactions with Electrophiles (e.g., Alkylating Agents, Carbonyl Compounds)

Functionalized enaminones readily participate in reactions with various electrophiles, such as alkylating agents and carbonyl compounds. researcher.liferesearchgate.netdntb.gov.ua These reactions are crucial for carbon-carbon and carbon-heteroatom bond formation. For instance, enaminones can be sulfenylated or selanylated, demonstrating their nucleophilic character at the α-carbon. researchgate.net

The reaction of enaminones with electrophiles like diphenylcyclopropenone (B372975) can lead to the formation of complex structures such as 5-functionalized 1,5-dihydropyrrol-2-ones. scielo.br This occurs through a proposed cycloaddition mechanism. scielo.br Similarly, reactions with diazoketones have been shown to primarily result in acylation at the α-carbon. scielo.br The interaction with carbonyl compounds can also proceed via Michael addition or aza-Michael addition, leading to the construction of bridged ring systems like morphan derivatives. acs.org

Influence of Substituents and Isomerism (E/Z) on Reactivity

The reactivity of enaminones is significantly influenced by the nature of the substituents attached to the nitrogen atom and the carbonyl group, as well as the stereochemistry (E/Z isomerism) of the C=C double bond. psu.eduresearcher.life

Substituent Effects: The electron-donating or withdrawing nature of the substituent 'Z' on a vinylogous system (N-C=C-Z) can fine-tune both the nucleophilic and electrophilic character of the enaminone. psu.edu For example, a more electron-withdrawing 'Z' group enhances the enone-like reactivity. psu.edu The steric bulk of substituents can also dictate the regioselectivity of reactions. For instance, in reactions with certain electrophiles, steric hindrance around the nitrogen atom can favor reaction at the α-carbon. scielo.br

Isomerism (E/Z): Primary and secondary acyclic enaminones predominantly exist in the Z-form in nonpolar solvents, stabilized by an intramolecular hydrogen bond. scielo.brpsu.edu An increase in solvent polarity can shift the equilibrium towards the E-form. scielo.br Tertiary enaminones, lacking the possibility of intramolecular hydrogen bonding, tend to adopt the sterically less hindered E form. scielo.br This isomeric preference is critical as it can govern the stereochemical outcome of reactions. studymind.co.uk For example, the geometry of the enaminone can influence whether a reaction proceeds through a specific conformation, leading to different diastereomeric products. psu.edu The interconversion between Z and E isomers is often facilitated by the conjugated system. scielo.br

Cyclization and Heterocycle Formation

A significant aspect of enaminone chemistry is their utility in the synthesis of heterocyclic compounds through various cyclization strategies. researcher.liferesearchgate.net

Intramolecular Cyclization Processes

Enaminones are excellent precursors for intramolecular cyclization reactions, leading to the formation of a variety of ring systems. scielo.brresearcher.lifersc.org By incorporating additional functional groups that can act as internal nucleophiles or electrophiles, enaminones serve as scaffolds for annulation reactions. psu.edu This strategy has been successfully employed to construct indolizidine, quinolizidine (B1214090), and perhydroindole alkaloid frameworks. psu.edu

For example, an enaminone containing an activated methylene (B1212753) group in a substituent can undergo an intramolecular aldol-type condensation to form a new ring. scielo.br Another strategy involves the intramolecular cyclization of N-propargylic β-enaminones, which can be mediated by bases or gold catalysts to produce polysubstituted pyrroles or 1,4-oxazepine (B8637140) derivatives, respectively. rsc.orgfigshare.com The ability to undergo these cyclizations under mild conditions is a notable advantage. researcher.liferesearchgate.net

Formation of Fused Heterocyclic Compounds and Diverse Scaffolds

The versatility of enaminones extends to the synthesis of fused heterocyclic systems and other complex molecular architectures. chemrxiv.orgrsc.orgorganic-chemistry.org They can participate in cascade reactions, where multiple bonds are formed in a single operation, to build intricate polycyclic structures. bohrium.com

For instance, the reaction of enaminones with quinone monoketals can lead to the formation of bridged morphan derivatives through a sequence of aza-Michael and 1,2-addition reactions. acs.org Furthermore, enaminones have been utilized in multicomponent reactions to generate highly functionalized pyrroles and pyrrole-fused piperidin-4-ones. rsc.org Cobalt-catalyzed coupling of enaminones with oxadiazolones provides a route to quinazolinones, which are pharmaceutically relevant scaffolds. chemrxiv.org The development of these synthetic methodologies highlights the power of enaminones as building blocks for creating molecular diversity. researcher.life

Cycloaddition Reactions (e.g., [3+2] Cycloaddition, Nitrone Cycloaddition)

Enaminones readily participate in cycloaddition reactions, providing access to a variety of heterocyclic structures. These reactions are valuable for creating five-membered rings in a single, often stereoselective, step. chem-station.com

[3+2] Cycloaddition:

The [3+2] cycloaddition is a key reaction for enaminones, enabling the synthesis of various five-membered heterocycles. rsc.orgufba.br For instance, the reaction of β-enaminones with isocyanoacetates, catalyzed by silver, yields highly functionalized pyrroles. researchgate.net Similarly, reacting enaminones with nitrile oxides, generated in situ from aldoximes, produces 3,4-disubstituted isoxazoles with good regioselectivity. researchgate.net Another approach involves the three-component reaction of enaminones, α-diazo esters/ketones, and t-butyl nitrite (B80452) (TBN). acs.org The choice of metal catalyst in this reaction is crucial, as it can direct the reaction towards different isomeric isoxazoles. acs.org Copper(II) catalysis leads to 3,4-disubstituted isoxazoles via a standard [3+2] cycloaddition, while silver(I) catalysis results in isoxazoles with reversed substitution at the C3 and C4 positions through a [2+1] cycloaddition pathway. acs.org

A notable example is the rhodium-catalyzed cascade [3+2]/[4+2] cycloaddition of enaminones with vinylene carbonate, which allows for the rapid construction of complex pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. acs.org This method involves the formation of four new bonds in a single step. acs.org Deep eutectic solvents have also been shown to promote the 1,3-dipolar cycloaddition between β-enaminones and azides, leading to 4-acyl-1-substituted-1,2,3-triazoles in good yields under metal-free conditions. rsc.org

Nitrone Cycloaddition:

The 1,3-dipolar cycloaddition of nitrones with alkenes is a powerful tool for synthesizing isoxazolidines, which are precursors to valuable amino alcohols. chem-station.comrsc.org This reaction can create up to three new stereocenters in a single step. chem-station.com The intramolecular version of this reaction is particularly useful in the total synthesis of natural products, as the regioselectivity can be controlled by the tether connecting the nitrone and the alkene. rsc.org The resulting isoxazolidines can be readily cleaved at the N-O bond to reveal further functionality. rsc.org Solvent-free conditions have been explored to make these reactions more sustainable, especially when using carbohydrate-derived nitrones and dipolarophiles. mdpi.com

| Cycloaddition Type | Reactants | Catalyst/Conditions | Products | Key Features |

| [3+2] Cycloaddition | Enaminones, Isocyanoacetates | Silver catalyst | Highly functionalized pyrroles | Efficient C-C and C-N bond formation. researchgate.net |

| [3+2] Cycloaddition | Enaminones, Aldoximes | Hypervalent iodine reagents | 3,4-disubstituted isoxazoles | Regioselective formation of isoxazoles. researchgate.net |

| [3+2] Cycloaddition | Enaminones, α-diazo compounds, TBN | Copper(II) catalyst | 3,4-disubstituted isoxazoles | Metal-controlled selectivity. acs.org |

| [2+1] then [3+2] Cycloaddition | Enaminones, α-diazo compounds, TBN | Silver(I) catalyst | Isomeric isoxazoles | Metal-controlled selectivity. acs.org |

| [3+2]/[4+2] Cascade | Enaminones, Vinylene carbonate | Rhodium catalyst | Pyrrolo[2,1-a]isoquinolines | Rapid construction of polycyclic systems. acs.org |

| 1,3-Dipolar Cycloaddition | β-Enaminones, Azides | Deep eutectic solvent | 4-acyl-1,2,3-triazoles | Metal-free and recyclable solvent system. rsc.org |

| Nitrone Cycloaddition | Nitrones, Alkenes | Thermal or catalytic | Isoxazolidines | High stereoselectivity, useful in natural product synthesis. chem-station.comrsc.org |

Redox-Active Transformations

Enaminones are capable of undergoing redox-active transformations, which expands their synthetic utility beyond traditional nucleophilic and electrophilic roles. researchgate.netresearcher.life These reactions often involve oxidative coupling for the construction of new carbon-nitrogen and carbon-sulfur bonds. researchgate.netresearchgate.net

The formation of C-N bonds through oxidative coupling is a significant transformation of enaminones, leading to the synthesis of various nitrogen-containing heterocycles. researchgate.netnih.gov One such method involves the use of hypervalent iodine(III) reagents, like phenyliodine(III) diacetate (PIDA), to mediate the intramolecular oxidative C(sp²)–N bond formation in N-(2-acetaminophenyl)enaminones, yielding quinoxalines under mild, metal-free conditions. nih.gov This reaction proceeds through a tandem condensation cyclization and elimination process. nih.gov Similarly, PIFA-mediated annulation of 2-aryl enaminones allows for the synthesis of carbazolones and 3-acetylindoles through an oxidative aromatic C-N bond formation. lookchem.com

Electrochemical methods also provide a green and efficient route for C-N bond formation. rsc.orgorganic-chemistry.orgoregonstate.edu For instance, the electrochemical oxidative cyclization of enaminones with thioamides or thioureas can produce thiazoles and 2-aminothiazoles, respectively, without the need for external oxidants or metal catalysts. organic-chemistry.orgoregonstate.edu These electrochemical approaches are often performed under mild conditions and demonstrate good functional group tolerance. rsc.orgexlibrisgroup.com

| Reaction Type | Enaminone Substrate | Reagent/Conditions | Product | Key Features |

| Intramolecular Oxidative C-N Coupling | N-(2-acetaminophenyl)enaminones | PIDA | Quinoxalines | Metal-free, mild conditions. nih.gov |

| Intramolecular Oxidative C-N Coupling | 2-aryl enaminones | PIFA | Carbazolones, 3-acetylindoles | Metal-free oxidative aromatic C-N bond formation. lookchem.com |

| Electrochemical Oxidative Cyclization | Enaminones and Thioamides | Electrochemical, metal- and oxidant-free | Thiazoles | Green and sustainable method. organic-chemistry.org |

| Electrochemical C-H Thiolation/C-N Amination | Enaminones and Thioureas | Electrochemical | 2-Aminothiazoles | Cascade reaction for thiazole (B1198619) ring formation. oregonstate.edu |

Radical Processes

Enaminones are also active participants in radical processes, which further broadens their reactivity spectrum and allows for novel bond formations. researchgate.netresearcher.life

Enaminones can engage in cross-coupling reactions through radical pathways. A notable example is the cross-dehydrogenative coupling (CDC) of enaminones. For instance, the NCS-mediated reaction of enaminones with thiols leads to the formation of sulfenyl enaminones through a cross-dehydrogenative coupling mechanism. researchgate.net Electrochemical methods have also been developed for the oxidative cross-coupling of enaminones with thiophenols to construct C-S bonds, avoiding the need for external oxidants and metal catalysts. researchgate.netresearchgate.net

Furthermore, a metal-free radical dehydrogenative cross-coupling reaction between N,N-dimethylenaminones and glycine (B1666218) derivatives has been achieved using K₂S₂O₈ as a mediator. rsc.orgrsc.org This reaction proceeds via a single-electron transfer (SET) mechanism, generating both enaminone and α-amino radicals that subsequently couple to form 2,3-dicarbonylquinoline derivatives. rsc.orgrsc.org

| Reaction Type | Reactants | Reagent/Conditions | Product | Key Features |

| Cross-Dehydrogenative Coupling | Enaminones, Thiols | NCS | Sulfenyl enaminones | Metal-free, mild conditions. researchgate.net |

| Electrochemical Oxidative Cross-Coupling | Enaminones, Thiophenols | Electrochemical | Alkenyl sulfur compounds | No external oxidant or metal catalyst required. researchgate.netresearchgate.net |

| Radical Dehydrogenative Cross-Coupling | N,N-Dimethylenaminones, Glycine derivatives | K₂S₂O₈ | 2,3-Dicarbonylquinolines | Metal-free, SET mechanism. rsc.orgrsc.org |

| Thermo-induced Free-Radical C-H Acyloxylation | N,N-dimethyl enaminones, Aroyl peroxide | Heat | α-Acyloxylated N,N-dimethyl enaminones | Catalyst-free, ambient temperature. thieme-connect.com |

Enaminones serve as monomers in polymerization reactions, leading to the formation of polyenaminones. uni-lj.simdpi.com These polymers are vinylogous polyamides and can be synthesized through the transaminative amino-enaminone polymerization of bis-enaminones with diamines. uni-lj.simdpi.com This method allows for the creation of structurally diverse polymers. uni-lj.si

Polyenaminones exhibit interesting properties, including thermal stability, film-forming capabilities, and UV-shielding properties. uni-lj.simdpi.com They are also redox-active, making them promising materials for applications in energy storage devices. mdpi.comnih.gov Furthermore, these polymers can be degraded under mild acidic conditions, suggesting potential for recyclability. uni-lj.simdpi.com

| Polymerization Method | Monomers | Resulting Polymer | Key Properties of Polymer |

| Transaminative Amino-Enaminone Polymerization | Bis-enaminones, Diamines | Polyenaminones | Insoluble in most organic solvents, stable in dilute acids/bases, thermally stable, film-forming, UV-shielding, redox-active. uni-lj.simdpi.comnih.gov |

Enaminone Engagement in Cross-Coupling Reactions

Derivatization and Further Functionalization

The inherent reactivity of the enaminone scaffold allows for extensive derivatization and functionalization, making them valuable intermediates for the synthesis of a wide range of compounds, particularly heterocycles. mdpi.comrsc.orgorientjchem.orgmdpi.comtandfonline.com

Enaminones can be functionalized at the α-carbon position through various reactions. For example, gold-catalyzed C(sp²)–H functionalization of enaminones with diazo compounds leads to the synthesis of pyrrolo[3,4-c]-quinolin-1-one derivatives. rsc.orgrsc.org This reaction proceeds through a chemo- and diastereoselective C(sp²)–H functionalization followed by an intramolecular cyclization/rearrangement. rsc.orgrsc.org

Furthermore, enaminones can be converted into other reactive intermediates. For instance, reaction with Lawesson's reagent can transform enaminones into the corresponding enaminothiones, which can then be used in cycloaddition reactions to synthesize thiophene (B33073) and thiopyran derivatives. researchgate.net

The reaction of enaminones with various nucleophiles is a common strategy for synthesizing heterocyclic compounds. For example, reacting enaminones with malononitrile (B47326) can lead to the formation of dihydropyridazine (B8628806) derivatives. mdpi.com Similarly, condensation with various amines and other reagents can yield coumarins, pyrimidines, pyrazoles, and other complex heterocyclic systems. orientjchem.orgmdpi.comtandfonline.com

| Functionalization/Derivatization Strategy | Reagents | Product Type | Significance |

| α-C(sp²)–H Functionalization | Diazo compounds, Gold catalyst | Pyrrolo[3,4-c]-quinolin-1-ones | Synthesis of polycyclic compounds with potential biological activity. rsc.orgrsc.org |

| Conversion to Enaminothiones | Lawesson's reagent | Thiophene and thiopyran derivatives | Expands the synthetic utility of enaminones to sulfur-containing heterocycles. researchgate.net |

| Reaction with Dinucleophiles | Malononitrile, Guanidine, etc. | Dihydropyridazines, Pyrimidines | Versatile route to a wide range of heterocyclic systems. mdpi.com |

| Condensation Reactions | Aminophenols, Hydrazines, etc. | Benzoxazepines, Pyrazoles, Coumarins | Access to diverse and potentially bioactive heterocyclic scaffolds. orientjchem.orgtandfonline.com |

Preparation of Conjugated Derivatives

The transformation of enaminones into functionalized conjugated derivatives represents a significant synthetic strategy. A notable method involves the trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)-mediated tandem reaction of enaminones with thiophenols. acs.org This process facilitates the construction of highly functionalized conjugated enals with excellent stereoselectivity. acs.org

The reaction mechanism is believed to proceed through key intermediates, specifically a 2-formyl vinyl triflate and a sulfonylated enal. acs.org This efficient and regioselective method allows for the synthesis of complex chain products. acs.org The specific outcome of the reaction can be controlled by adjusting the substrates used. acs.org

Table 1: Tf₂O-Mediated Tandem Reaction of Enaminones

| Reactant 1 (Enaminone) | Reactant 2 (Thiophenol) | Reagent | Product Type | Key Intermediates | Ref. |

|---|

Furthermore, this methodology has been extended to the synthesis of β-naphthalaldehydes through a process promoted by PhSO₂Na/DABCO, which facilitates a hydrogen atom transfer. acs.org

Sulfenylation and Selenylation Methodologies

The introduction of sulfur (sulfenylation) and selenium (selenylation) moieties into the enaminone scaffold is a critical functionalization that yields biologically significant molecules. nih.govacs.org These reactions typically occur at the α-carbon of the enaminone, which is rendered nucleophilic by the electron-donating amino group. arkat-usa.orgthieme-connect.com

A particularly effective and mild method for this transformation is the N-chlorosuccinimide (NCS)-mediated reaction. nih.govacs.org This approach allows for the efficient sulfenylation and selenylation of enaminones derived from l-α-amino esters, as well as those from aryl and alkyl amines, at room temperature under metal-free conditions. nih.govacs.org The reaction proceeds through a cross-dehydrogenative coupling (CDC) mechanism. nih.gov The role of NCS is to react with a thiol (R¹SH) or benzeneselenol (B1242743) to generate a sulfenyl chloride (R¹SCl) or selenyl chloride (R¹SeCl) intermediate in situ. nih.govacs.org This electrophilic species then rapidly reacts with the enaminone to yield the α-sulfenylated or α-selenylated product. nih.gov

Table 2: NCS-Mediated Sulfenylation and Selenylation of Enaminones

| Enaminone Type | Reagent 1 | Reagent 2 | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|---|

| Enaminones of l-α-amino esters | Aryl/Alkyl/Heteroaryl Thiols | NCS | Room Temp, Air | Sulfenyl Enaminones | 71-90% | nih.gov |

| Enaminones of l-α-amino esters | Benzeneselenol | NCS | Room Temp, Air | Selenyl Enaminones | 73-83% | nih.gov |

Research has also demonstrated the direct C(sp²)–H α-sulfenylation of N,N-dimethyl enaminones using iodine as a catalyst and dimethyl sulfoxide (B87167) (DMSO) as an oxidant. thieme-connect.com

Ring-Opening Reactions of Isoxazolidine (B1194047) Nucleus

The isoxazolidine ring, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, is a valuable synthetic intermediate. oncologyradiotherapy.com The ring-opening of the isoxazolidine nucleus is a powerful transformation for accessing various functional groups. dergipark.org.trdergipark.org.tr One innovative application of this reaction is its use in a protection-deprotection strategy for enaminones, particularly in the synthesis of peptide analogues. uni-lj.si

In this synthetic method, the enaminone moiety is temporarily protected by converting it into an isoxazoline. uni-lj.si This transformation is typically achieved via a 1,3-dipolar cycloaddition reaction between a nitrone and an appropriate dipolarophile. oncologyradiotherapy.comdergipark.org.tr The resulting isoxazolidine is stable under various conditions, allowing for chemical modifications on other parts of the molecule.

The protected enaminone can be released when desired through the hydrogenolytic cleavage of the N–O bond within the isoxazolidine ring. uni-lj.si This ring-opening step regenerates the enaminone functionality. This strategy has been successfully employed in the synthesis of γ-peptides, where a C=C bond is inserted into the peptide C–N bond. uni-lj.si Reductive cleavage of the isoxazolidine N-O bond can also be accomplished with reagents like zinc in acetic acid or through catalytic hydrogenation over Raney nickel, leading to 1,3-amino alcohols. researchgate.net Photochemical methods using ketone sensitizers have also been shown to induce the ring-opening of isoxazolidines to yield β-enaminocarbonyl compounds. niscpr.res.in

Table 3: Isoxazolidine Ring-Opening for Enaminone Regeneration

| Starting Material | Key Transformation | Reagents/Conditions | Product | Application | Ref. |

|---|---|---|---|---|---|

| Enaminone | Protection as Isoxazoline | Cycloaddition | Isoxazoline-protected enaminone | Intermediate Protection | uni-lj.si |

| Isoxazoline-protected enaminone | Deprotection (Ring-Opening) | Hydrogenolysis (e.g., Pd/C) | Regenerated Enaminone | Synthesis of γ-peptides | uni-lj.si |

| Bicyclic Isoxazolidines | Reductive Ring-Opening | Raney Nickel, H₂ | Functionalized 1,3-Amino-alcohol | Synthetic intermediate | researchgate.net |

This approach highlights the synthetic utility of the isoxazolidine nucleus as a temporary protecting group for the enaminone system, enabling the construction of complex molecular architectures. uni-lj.si

Advanced Spectroscopic and Analytical Characterization Techniques for Enaminones

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. organicchemistrydata.org

¹H NMR and ¹³C NMR for Structural Confirmation and Connectivity Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for verifying the structure of 4-(Methylamino)hept-3-en-2-one by mapping the connectivity of its atoms.

In the ¹H NMR spectrum, the chemical shifts of the protons provide evidence for the different functional groups present. For example, the proton attached to the nitrogen atom (NH) in enaminones typically appears as a broad signal at a downfield chemical shift, often in the range of 9.46 to 9.71 ppm when measured in deuterated chloroform (B151607) (CDCl₃). researchgate.net The vinyl proton (=CH-) signal is also characteristic, as is the signal for the methyl group attached to the nitrogen (N-CH₃). The remaining protons of the heptene (B3026448) chain would appear at chemical shifts consistent with their respective electronic environments.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the ketone group is typically observed in the downfield region of the spectrum, often around 194 ppm. scielo.br The two carbons of the C=C double bond will also have characteristic chemical shifts, which, along with the other carbon signals, allow for a complete assignment of the carbon framework.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical values for similar enaminone structures.

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) |

| Chemical Shift (ppm) | Multiplicity |

| ~9.6 | br s |

| ~4.9 | s |

| ~2.9 | d |

| ~2.1 | s |

| ~2.2 | q |

| ~1.5 | sextet |

| ~0.9 | t |

This table is illustrative and based on general chemical shift ranges for enaminones. Actual values may vary.

Advanced NMR Techniques for Conformational and Tautomeric Studies

Enaminones can exist in different conformations and tautomeric forms, and advanced NMR techniques are pivotal in studying these dynamic processes. mdpi.com Tautomerism in enaminones can involve keto-enamine, keto-imine, enol-imine, and enol-enamine forms. conicet.gov.ar

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish detailed connectivity within the molecule. mdpi.com For instance, a COSY spectrum would show correlations between adjacent protons, while HSQC and HMBC spectra reveal one-bond and multiple-bond correlations between protons and carbons, respectively. ipb.pt

Dynamic NMR (DNMR) spectroscopy can be employed to study the rates of conformational changes and tautomeric interconversions by analyzing changes in the NMR spectra at different temperatures. researchgate.net These studies can provide information on the energy barriers associated with these processes. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of different protons, which is crucial for elucidating the preferred conformation of the molecule in solution. ipb.pt Computational methods, such as Density Functional Theory (DFT) calculations of NMR parameters, can be used in conjunction with experimental data to provide a more accurate and detailed understanding of the conformational and tautomeric equilibria. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For an enaminone like this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong band in the region of 1630-1550 cm⁻¹ is indicative of the conjugated keto-enamine system. scielo.br The N-H stretching vibration typically appears as a broad band around 3200-3400 cm⁻¹. nih.gov The C-H stretching vibrations of the alkyl and vinyl groups would be observed in the 2850-3100 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu Conjugated systems, such as the enaminone moiety in this compound, exhibit characteristic absorption maxima (λmax) in the UV-Vis region. masterorganicchemistry.com The position and intensity of these absorptions are dependent on the extent of conjugation and the solvent used. For enaminones, the π → π* transition of the conjugated system is typically observed at a longer wavelength (lower energy) compared to non-conjugated systems. masterorganicchemistry.com The presence of the nitrogen atom and the carbonyl group can also lead to n → π* transitions, which are generally weaker and occur at longer wavelengths. masterorganicchemistry.com

| Spectroscopic Data | |

| Technique | Expected Wavenumber/Wavelength |

| IR | ~3300 cm⁻¹ |

| IR | ~1600 cm⁻¹ |

| IR | ~1560 cm⁻¹ |

| UV-Vis | ~280-320 nm |

This table provides approximate values based on typical data for enaminones.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Compound Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu This technique is highly effective for assessing the purity of volatile compounds like this compound and for confirming its identity. smithers.com

In a GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. etamu.edu The retention time, the time it takes for the compound to travel through the GC column, is a characteristic property that can be used for identification. After separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. For this compound (C₈H₁₅NO), the expected molecular weight is approximately 141.21 g/mol . The fragmentation pattern provides further structural information. For instance, the loss of a methyl group (CH₃) or an acetyl group (CH₃CO) would result in characteristic fragment ions. conicet.gov.ar The purity of the sample can be determined from the gas chromatogram by comparing the area of the main peak to the areas of any impurity peaks. smithers.com

Derivatization Strategies for Enhanced MS Analysis (e.g., Silylation)

For certain analyses, especially when dealing with complex mixtures or when enhanced sensitivity is required, derivatization of the analyte prior to GC-MS analysis can be beneficial. researchgate.net Derivatization involves chemically modifying the compound to improve its volatility, thermal stability, or chromatographic behavior.

Silylation is a common derivatization technique where an active hydrogen atom, such as the one in the N-H group of an enaminone, is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. colostate.eduscribd.com This process can increase the volatility of the compound, leading to sharper peaks and better separation in the gas chromatogram. nih.gov Silylation can also influence the fragmentation pattern in the mass spectrometer, sometimes leading to more characteristic fragments that can aid in structural confirmation. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for silylation. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For enaminones, this technique provides precise data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. This information is fundamental to understanding the extent of π-electron delocalization within the N-C=C-C=O conjugated system, a key factor governing the chemical and physical properties of these compounds.

The analysis of single-crystal X-ray diffraction data reveals the solid-state structure, including the preferred tautomeric form and the stereochemistry (Z/E configuration) of the C=C double bond. scispace.com For instance, studies have confirmed that many enaminones exist in the endo-enol enamine form, stabilized by strong intramolecular hydrogen bonds. scispace.com These bonds, often of the N-H···O type, create a pseudo-six-membered ring, which enhances the planarity and stability of the conjugated system. scispace.com

Furthermore, X-ray crystallography is the primary tool for determining the absolute configuration of chiral enaminones without ambiguity. For chiral molecules that crystallize in non-centrosymmetric space groups, the anomalous dispersion effect can be used to establish the true R/S configuration of each stereocenter. This is particularly critical in fields like medicinal chemistry, where the biological activity of a molecule can be enantiomer-specific.

The packing of enaminone molecules in the crystal lattice, dictated by intermolecular forces such as hydrogen bonding and van der Waals interactions, is also elucidated. researchgate.net This provides insight into the supramolecular architecture, which can influence the material's bulk properties.

Below is a table summarizing crystallographic data for representative enaminone structures found in the literature.

| Compound Name/Reference | Formula | Crystal System | Space Group | Unit Cell Parameters |

| (E)-3-((3,4-dimethoxyphenyl)amino)-1-(5,5-dimethylcyclohex-1-en-1-yl)prop-2-en-1-one asianpubs.org | C20H27NO3 | Monoclinic | P21/c | a = 14.8821(5) Å, b = 6.2052(2) Å, c = 20.8906(7) Å, β = 108.834(1)° |

| 3-(dimethylamino)-1-(thieno[2,3-b]thiophen-2-yl)prop-2-en-1-one researchgate.net | C11H11NOS2 | Triclinic | P-1 | a = 9.9685(8) Å, b = 10.1382(8) Å, c = 13.3220(11) Å, α = 101.018(2)°, β = 94.480(2)°, γ = 107.207(1)° |

| (E)-3-((4-chlorophenyl)(methyl)amino)-1-(p-tolyl)prop-2-en-1-one mdpi.com | C17H16ClNO | Monoclinic | P21/c | a = 9.873(3) Å, b = 15.341(5) Å, c = 10.101(3) Å, β = 97.581(5)° |

Specialized Chromatographic Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enaminones. However, due to their varying chromophoric properties and the need for high sensitivity in certain applications, specialized detection methods are often employed. These methods typically involve chemical derivatization to enhance detectability.

Peroxyoxalate chemiluminescence (PO-CL) is one of the most sensitive detection methods available for HPLC. researchgate.net The core principle of PO-CL involves the reaction of a high-energy oxalate (B1200264) derivative, such as bis(2,4,6-trichlorophenyl) oxalate (TCPO), with hydrogen peroxide. This reaction generates a highly reactive intermediate that can efficiently transfer energy to a suitable fluorophore, which then emits light. The intensity of the emitted light is proportional to the concentration of the analyte.

While direct PO-CL detection of enaminones is not common, the technique is exceptionally well-suited for the detection of fluorescent compounds. Therefore, enaminones can be analyzed with ultra-high sensitivity by first converting them into fluorescent derivatives. The secondary amine functionality present in many enaminones is an ideal target for derivatization with a fluorogenic reagent. After the enaminone is labeled with a fluorescent tag, it can be separated by HPLC and detected via a post-column PO-CL reaction, where the fluorescent derivative acts as the energy-accepting fluorophore.

This approach has been successfully applied to the determination of primary and secondary amines in various samples. psu.eduinrae.fr For example, secondary amines have been determined at femtomole levels by derivatizing them with dansyl chloride, followed by HPLC separation and PO-CL detection. psu.edu This strategy offers a powerful tool for trace analysis of enaminones in complex matrices.

To enhance the sensitivity and selectivity of enaminone analysis by HPLC with fluorescence detection (HPLC-FLD), pre-column derivatization with a fluorescent labeling reagent is a widely adopted strategy. This involves reacting the enaminone with a reagent that attaches a highly fluorescent molecule (a fluorophore) to it. The secondary amine group of the enaminone is the most common site for this derivatization.

Several classes of reagents are effective for labeling secondary amines:

Dansyl Chloride (DNS-Cl): This is a classic and widely used labeling reagent that reacts with primary and secondary amines under alkaline conditions to form highly fluorescent and stable dansyl-sulfonamides. thermofisher.comucla.edu The resulting derivatives exhibit a large Stokes shift and their fluorescence is often sensitive to the solvent environment, which can be advantageous in certain analytical setups. thermofisher.com The reaction is robust and has been used to detect microgram quantities of amine-containing compounds. nih.govnih.gov

Nitrobenzofurazans (NBD-F and NBD-Cl): 4-Fluoro-7-nitrobenzofurazan (NBD-F) and the corresponding chloride (NBD-Cl) are excellent fluorogenic reagents that react with both primary and secondary amines to yield intensely fluorescent adducts. tcichemicals.comdojindo.com NBD-F is particularly reactive, allowing for rapid derivatization under mild conditions (e.g., 60°C for 1 minute). dojindo.com The resulting NBD-labeled enaminones can be detected at an excitation wavelength of around 470 nm and an emission wavelength of about 530 nm. dojindo.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): While often used for primary and secondary amino acids, FMOC-Cl is also a potent labeling reagent for other secondary amines. actascientific.comthermofisher.com It reacts to form highly fluorescent derivatives. A sophisticated strategy involves a two-step labeling process for samples containing both primary and secondary amines: primary amines are first masked with a non-fluorescent reagent like o-phthalaldehyde (B127526) (OPA), and then the secondary amines are selectively derivatized with FMOC-Cl. thermofisher.comtandfonline.comnih.gov This allows for the specific analysis of secondary amines like certain enaminones without interference from primary amines.

The choice of labeling reagent depends on factors such as the reactivity of the specific enaminone, the sample matrix, the required sensitivity, and the available HPLC-FLD instrumentation.

Theoretical and Computational Studies on 4 Methylamino Hept 3 En 2 One and Enaminones

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of enaminones. nih.govmdpi.com These compounds are characterized as push-pull ethylenes, where the amino group acts as an electron-donating (push) group and the carbonyl group functions as an electron-withdrawing (pull) group. scielo.br This electronic arrangement leads to a delocalized π-system over the N-C=C-C=O fragment, which dictates the molecule's stability and reactivity. imist.ma

Computational studies reveal that the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. ut.ac.ir For enaminones, the HOMO is a π molecular orbital with the largest coefficients typically located on the α-carbon and the nitrogen atom, indicating these sites are the most nucleophilic. scielo.br The LUMO is generally centered on the carbonyl carbon and the β-carbon, marking them as the primary electrophilic sites. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is another quantum chemical tool used to quantify electron delocalization and the nature of bonding, including the strength of intramolecular hydrogen bonds that contribute to the stability of specific conformations. researchgate.net The analysis of effective atomic charges, as calculated by various quantum chemical methods, further elucidates the electron distribution within the molecule. mdpi.com For instance, DFT calculations can be used to quantify the degree of charge transfer from the electron-donating amino group to the electron-accepting portion of the molecule. acs.org

Table 1: Key Electronic Properties of Enaminones from Quantum Chemical Analysis

| Property | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; typically localized on N and Cα. | Determines nucleophilic character and reactivity in HOMO-controlled reactions. scielo.br |

| LUMO | Lowest Unoccupied Molecular Orbital; localized on the enone moiety. | Determines electrophilic character. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. nih.gov |

| NBO Analysis | Natural Bond Orbital analysis. | Quantifies electron delocalization, charge distribution, and hydrogen bond strength. researchgate.net |

| Atomic Charges | Calculated effective charges on individual atoms. | Reveals the push-pull nature and polarization of the molecule. mdpi.com |

Computational Modeling for Mechanistic Pathway Elucidation

Computational modeling is a crucial tool for elucidating the complex reaction mechanisms involving enaminones. bohrium.com DFT calculations are frequently employed to map out potential energy surfaces, identify transition states, and calculate activation barriers for various reaction pathways. ufp.ptroyalsocietypublishing.org This allows researchers to understand reaction feasibility, selectivity, and the role of catalysts.

For example, the mechanism of the Cu+-catalyzed cyclization of N-aryl enaminones to form indoles has been explored computationally. nih.gov These studies showed that the catalyst binds to the deprotonated enaminone, which significantly increases the acidity of the carbon adjacent to the ketone. ufp.ptnih.gov The subsequent deprotonation yields a carbanion that attacks the aryl group in the rate-determining C-C bond formation step. nih.gov The calculations also demonstrated that alternative pathways, such as those involving single-electron transfer, were kinetically inaccessible. ufp.ptnih.gov

In another study on the divergent [3+2] cycloaddition reactions of α-enaminones with quinones, theoretical calculations were essential in explaining the observed product distribution. nih.gov The calculations revealed that the chiral phosphoric acid catalyst lowers the transition state energy for the aza-[3+2] cycloaddition, while the presence of molecular sieves facilitates a key proton transfer step required for the oxo-[3+2] pathway. nih.gov These computational insights are critical for rationalizing experimental outcomes and for the future design of synthetic strategies. caltech.edu

Conformational Analysis and Tautomerism Investigations

Enaminones, including 4-(Methylamino)hept-3-en-2-one, can exist in several tautomeric and conformational forms. imist.ma The three principal tautomers are the keto-enamine (or aminoketone), the keto-imine, and the enol-imine. scielo.brimist.ma Additionally, due to rotation around the C-C and C-N single bonds, several planar conformers are possible, often designated as (Z,s-Z), (Z,s-E), (E,s-Z), and (E,s-E). scielo.br

Numerous theoretical studies, primarily using DFT, have been conducted to determine the relative stabilities of these isomers. researchgate.netnih.govresearchgate.net The results consistently show that for primary and secondary enaminones, the keto-enamine tautomer is the most stable form. ijnc.irscielo.brnih.gov This stability is largely attributed to the formation of a strong intramolecular hydrogen bond between the amino proton and the carbonyl oxygen, which creates a stable six-membered quasi-ring. mdpi.com This hydrogen bond is a type of Resonance-Assisted Hydrogen Bond (RAHB). researchgate.net

| Keto-imine | N=C-CH-C=O | Least Stable | Lacks the extensive conjugation and intramolecular hydrogen bond of the other forms. researchgate.netmdpi.com |

Prediction of Spectroscopic Parameters and Molecular Properties

Theoretical calculations are highly effective in predicting spectroscopic parameters, which serves as a powerful method for structural verification when compared with experimental data. ijnc.ir Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used within a DFT framework to calculate NMR chemical shifts. mdpi.com

Studies on various enaminones have shown an excellent correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts. mdpi.commdpi.com This agreement helps confirm the predominant tautomeric and conformational form in solution, as different isomers would produce distinct predicted spectra. mdpi.com The ability to accurately compute chemical shifts is a valuable tool for structural elucidation, especially for complex molecules or when experimental data is ambiguous. mdpi.comnih.gov

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). mdpi.comrsc.org Calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as the HOMO→LUMO excitation which typically corresponds to the longest wavelength absorption band. mdpi.com The close match between calculated and experimental UV-Vis spectra further validates the geometric and electronic structures obtained from computational models. mdpi.com Beyond spectroscopy, computational methods can also predict various molecular properties like dipole moments, which indicate the polarity of the molecule. mdpi.com

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for an Exemplary Enaminone

| Spectroscopic Data | Experimental Value | Calculated Value | Correlation Coefficient (R²) |

|---|---|---|---|

| ¹H-NMR Chemical Shifts (ppm) | Varies by proton | Good agreement | > 0.98 mdpi.com |

| ¹³C-NMR Chemical Shifts (ppm) | Varies by carbon | Good agreement | > 0.99 mdpi.com |

| UV-Vis λmax (nm) | ~320-350 nm | Good agreement | N/A |

Applications of 4 Methylamino Hept 3 En 2 One and Enaminones in Synthetic Chemistry

Role as Versatile Synthetic Building Blocks for Complex Organic Molecules

Enaminones are widely recognized as exceptionally versatile building blocks in synthetic organic chemistry. bohrium.comsioc-journal.cnunibg.it Their value lies in the conjugated amine-alkene-carbonyl system, which possesses both nucleophilic character at the α-carbon and β-carbon and electrophilic character at the carbonyl carbon. unibg.itresearchgate.net This dual reactivity allows them to participate in a wide array of reactions to form complex molecular structures. researchgate.net The reactivity can be modulated by the substituents on the nitrogen and carbonyl group, making them adaptable synthons for various synthetic strategies. psu.edu

The versatility of enaminones is demonstrated by their ability to undergo numerous transformations, establishing them as key precursors in the synthesis of diverse organic compounds, particularly heterocyclic systems. uni-lj.siacs.org Their utility is so significant that they have been a subject of intense study for decades, leading to a deep understanding of their synthetic potential. uni-lj.si

Table 1: Synthetic Reactions of Enaminones

| Reaction Type | Description | Key Application |

|---|---|---|

| Cyclization/Annulation | Intramolecular or intermolecular reactions to form ring structures. psu.eduacs.org | Synthesis of various heterocycles (e.g., pyridines, pyrazoles, quinolines). acs.orgtandfonline.com |

| Alkylation/Acylation | Reaction at the nucleophilic α-carbon or nitrogen atom with electrophiles. researchgate.net | Introduction of functional groups and building carbon skeletons. |

| Michael Addition | Acting as Michael donors (at the α-carbon) or acceptors (at the β-carbon). | Carbon-carbon and carbon-heteroatom bond formation. |

| Redox Transformations | Participation in oxidative coupling and reduction reactions. researchgate.netresearchgate.net | Construction of C-N bonds and access to saturated systems. researchgate.netbeilstein-journals.org |

| Cross-Coupling Reactions | Engaging in radical processes and transition-metal-catalyzed couplings. sioc-journal.cnresearchgate.net | Formation of complex bonds under mild conditions. researchgate.net |

Precursors for Polyfunctional Amines and Nitrogen-Containing Frameworks

The enaminone scaffold is a fundamental precursor for the synthesis of polyfunctional amines and a vast array of nitrogen-containing frameworks. researchgate.netresearchgate.net The inherent reactivity of the enaminone system facilitates the construction of carbon-nitrogen bonds, which is a cornerstone of many synthetic routes toward nitrogenous compounds. researchgate.net They can be transformed into various heterocyclic systems through cyclocondensation reactions with different reagents. tandfonline.comarabjchem.org

For instance, enaminones react with reagents like ammonium (B1175870) acetate (B1210297) under microwave irradiation to yield pyridines. tandfonline.com Their ability to undergo redox-active transformations enables the synthesis of polyfunctional amines. researchgate.netresearchgate.net This adaptability makes enaminones indispensable tools for creating libraries of nitrogenous compounds, which are prevalent in pharmaceuticals and biologically active molecules. tandfonline.com The development of methods for producing higher molecular weight polyamines often involves the use of enamine intermediates, highlighting their role in polymer chemistry. google.com

Table 2: Examples of Nitrogen-Containing Frameworks from Enaminones

| Framework | Synthetic Approach | Significance |

|---|---|---|

| Pyridines | Reaction of enaminones with ammonium acetate. tandfonline.com | Core structure in many natural products and pharmaceuticals. |

| Pyrazoles | Cyclocondensation of enaminones with hydrazine (B178648) derivatives. tandfonline.com | Important motifs in medicinal chemistry with diverse biological activities. |

| Quinolines/Quinolinones | Intramolecular cyclization of suitably substituted α-enaminones. acs.org | Scaffolds found in numerous alkaloids and bioactive compounds. acs.org |

| Furopyrimidines | Transformation of enamine derivatives of furan-2(3H)-ones under basic conditions. arabjchem.org | Bicyclic heterocyclic systems with potential biological applications. arabjchem.org |

| Polyfunctional Amines | Redox-active transformations and coupling reactions of enaminones. researchgate.netresearchgate.net | Essential components in materials science and as ligands in catalysis. epo.org |

Intermediates in Natural Product Synthesis

Enaminones serve as pivotal intermediates in the total synthesis of numerous natural products, particularly alkaloids. researchgate.netpsu.edu The ambident electrophilicity and nucleophilicity of the enaminone unit are exploited to construct the complex polycyclic skeletons common to these molecules. psu.edubeilstein-journals.org Synthetic strategies often involve building the enaminone functionality into a precursor molecule which then undergoes a key cyclization step to form the core of the natural product. psu.edu

This approach has been successfully applied to the synthesis of various indolizidine and quinolizidine (B1214090) alkaloids. psu.edubeilstein-journals.org For example, the synthesis of (±)-tashiromine, an indolizidine alkaloid, utilizes an enaminone intermediate to construct the bicyclic core. beilstein-journals.org The versatility of enaminones allows for the synthesis of not only the natural products themselves but also their structural analogues for biological evaluation. researchgate.netpsu.edu

Table 3: Selected Natural Products Synthesized via Enaminone Intermediates

| Natural Product Class | Example | Synthetic Role of Enaminone |

|---|---|---|

| Indolizidine Alkaloids | (±)-Tashiromine | Key intermediate for the formation of the bicyclic indolizidine skeleton. beilstein-journals.org |

| Indolizidine Alkaloids | (±)-Indolizidine 209B | The enaminone moiety facilitates a cyclization to form the core structure. psu.edu |

| Quinolizidine Alkaloids | Various | Used as a scaffold for annulation reactions to build the quinolizidine framework. researchgate.netpsu.edu |

| Furan Compounds | Various | Polysubstituted furans, which are building blocks for metabolites, can be synthesized from enaminone precursors. researchgate.net |

Contributions to the Development of Functional Materials and Dyes

The unique conjugated electronic structure of enaminones makes them valuable precursors for the development of functional materials and dyes. researchgate.netmdpi.com This system allows for extensive π-conjugation, which is a key requirement for chromophores. Consequently, enaminones are used as intermediates in the synthesis of various azo dyes and other colorants. ekb.egmdpi.comekb.eg These dyes can be designed to have specific colors and properties for applications in dyeing textiles, such as polyester (B1180765) fabrics. mdpi.comresearchgate.net

Beyond dyes, enaminones contribute to the creation of functional polymers and materials. uni-lj.siresearchgate.net For instance, transamination of bis-enaminones can lead to the formation of polyenaminones. uni-lj.si These polymers have been shown to possess useful properties such as thermal stability, film-forming capabilities, and UV-shielding properties. uni-lj.si Enaminone-derived ligands can also form metal complexes that act as catalysts or form the basis for magneto-active materials. uni-lj.siresearchgate.net The versatility of enaminone chemistry allows for the tailoring of these materials for specific high-performance applications, including coatings and ceramics. ekb.eg

Table 4: Applications of Enaminone-Derived Materials

| Material Type | Application | Key Properties |

|---|---|---|

| Azo Disperse Dyes | Dyeing of polyester fabrics. mdpi.comekb.eg | Bright colors, good fastness properties. mdpi.com |

| Polyenaminones | Functional polymers. uni-lj.si | Thermal stability up to 200 °C, UV-shielding, film-forming. uni-lj.si |

| Metal Complexes | Catalysis (e.g., CuAIAC reactions), magneto-active materials. uni-lj.siresearchgate.net | Ability to coordinate with various metal ions (Cu²⁺, Ni²⁺, Pd²⁺). uni-lj.si |

| Functional Coatings | High-performance coatings for resins and ceramics. ekb.eg | Post-functionalization capabilities. ekb.eg |

Future Research Directions for 4 Methylamino Hept 3 En 2 One and Enaminone Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for synthesizing enaminones is a key area of future research. Traditional methods often require harsh conditions or expensive catalysts. ajgreenchem.combeilstein-archives.org Modern approaches are increasingly focused on green chemistry principles.

Future work will likely prioritize:

Catalyst-Free and Solvent-Free Conditions: Research has demonstrated the feasibility of synthesizing β-enaminones by reacting aromatic amines with β-dicarbonyl compounds at elevated temperatures without any solvent or catalyst. ajgreenchem.comajgreenchem.com This approach offers high yields, short reaction times, and simple work-up procedures, aligning with the goals of green chemistry. ajgreenchem.com

Green Catalysts: The use of reusable and non-toxic catalysts is another promising avenue. Zeolites like ZSM-5 have been shown to efficiently catalyze the reaction between primary amines and dicarbonyl compounds at room temperature. sioc-journal.cn Similarly, polyphosphoric acid supported on silica (B1680970) gel (PPA-SiO2) has been used as an effective catalyst under solvent-free conditions. nih.govresearchgate.net

Aqueous Medium Synthesis: Leveraging water as a solvent is a significant goal for sustainable chemistry. The inherent structure of enaminones, with their hydrogen-bonding capabilities, makes them suitable for reactions in aqueous media. bohrium.com Future investigations will likely expand the scope of aqueous synthesis and delve into the precise role water plays in these reaction mechanisms. bohrium.com

Photocatalysis: Visible-light-mediated reactions offer a mild and environmentally friendly way to synthesize and functionalize enaminones. beilstein-archives.orgacs.orgccspublishing.org.cn This approach can be used to forge the enaminone scaffold and to introduce various functional groups through C-H activation. acs.org

Table 1: Comparison of Sustainable Synthetic Methods for Enaminones

| Method | Catalyst | Solvent | Key Advantages | Reference(s) |

| Thermal Condensation | None | None | High efficiency, simple work-up, no waste from catalyst or solvent. | ajgreenchem.comajgreenchem.com |

| Zeolite Catalysis | ZSM-5 | - | Green catalyst, mild room temperature conditions, catalyst is recoverable. | sioc-journal.cn |

| PPA-SiO2 Catalysis | PPA-SiO2 | None | High yields, short reaction times, environmentally benign. | nih.govresearchgate.net |

| Aqueous Synthesis | Various (e.g., FeCl3) or none | Water | Utilizes a green solvent, potential for novel reactivity. | bohrium.com |

| Visible-Light Photocatalysis | Organic Dyes (e.g., Rose Bengal) | Common organic solvents | Mild conditions, high selectivity, sustainable energy source. | beilstein-archives.orgacs.orgccspublishing.org.cn |

Discovery of New Reactivity Patterns and Chemoselective Transformations

While enaminones are known for their dual nucleophilic and electrophilic nature, future research aims to uncover and exploit more complex and unusual reactivity patterns. researchgate.netpsu.edu This will unlock new strategies for constructing sophisticated molecules. researcher.life

Key areas for exploration include:

Novel Cyclizations: Enaminones are excellent precursors for heterocyclic compounds. researchgate.netresearcher.life Future work will explore their engagement in unconventional intramolecular cyclizations to form new ring systems under mild conditions. researchgate.netresearcher.life

C=C Bond Cleavage: The chemoselective cleavage of the C=C double bond in enaminones is an emerging strategy for synthesizing valuable compounds like α-ketoamides and β-ketophosphonates. thieme-connect.com This reactivity can be controlled using various catalytic systems to form new carbon-heteroatom or carbon-carbon bonds. thieme-connect.com

Redox-Active Transformations: Enaminones can participate in redox-active processes, including oxidative couplings to form C-N bonds, which is useful for synthesizing polyfunctional amines. researchgate.netresearcher.life They are also involved in radical reactions, expanding their synthetic utility. researchgate.netresearcher.life

Divergent Reactions: The multifunctionality of enaminones can be harnessed in divergent reactions, where slight changes in reaction conditions (like the addition of a catalyst or an additive) can switch the reaction pathway to produce different classes of compounds from the same starting materials. nih.gov For example, the reaction of α-enaminones with quinones can be directed to form either N-substituted indoles or 2,3-dihydrobenzofurans. nih.gov

Asymmetric Catalysis: The development of enantioselective transformations using chiral catalysts will be crucial for synthesizing optically active molecules, which are of high importance in medicinal chemistry. mdpi.com

Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches

A deeper understanding of how enaminone reactions occur is fundamental to developing new transformations and improving existing ones. The combination of experimental techniques and computational modeling provides powerful insights into reaction mechanisms, transition states, and selectivity.

Future research will focus on:

DFT Calculations: Density Functional Theory (DFT) is a powerful tool for investigating reaction pathways. It can be used to calculate the energies of intermediates and transition states, helping to predict the feasibility and selectivity of a reaction. sidalc.netresearchgate.netnih.gov For instance, DFT studies have been used to understand the fragmentation behavior of enaminones in mass spectrometry and to elucidate the mechanisms of cycloaddition reactions. nih.govresearchgate.net

Kinetics and Isotope Labeling: Experimental studies, such as kinetic analysis and isotope labeling experiments, provide crucial data to validate or refute proposed mechanisms. thieme-connect.com For example, deuterium-labeling experiments have been used to trace the path of atoms during a reaction, confirming the involvement of specific intermediates. thieme-connect.com

Spectroscopic Analysis: Advanced spectroscopic techniques are used to identify transient intermediates and characterize the structures of products. Combining experimental data from NMR and X-ray crystallography with DFT-calculated structures provides a high level of confidence in structural assignments. mdpi.com

Solvent Effects: Computational models, such as self-consistent reaction-field (SCRF) simulations, can be used to study the influence of the solvent on the reaction outcome, which is particularly important for optimizing reactions in different media, including green solvents like water. sidalc.netresearchgate.net

Table 2: Approaches for Mechanistic Investigation of Enaminone Reactions

| Approach | Technique/Method | Information Gained | Reference(s) |

| Computational | Density Functional Theory (DFT) | Reaction pathways, transition state energies, thermodynamic and kinetic preferences, electronic properties. | sidalc.netnih.govresearchgate.net |

| Computational | Self-Consistent Reaction-Field (SCRF) | Influence of solvent on reaction feasibility and pathway. | sidalc.netresearchgate.net |

| Experimental | Isotope (e.g., Deuterium) Labeling | Tracing of atomic pathways, confirmation of intermediate structures. | thieme-connect.comnih.gov |

| Experimental | Tandem Mass Spectrometry (ESI-MS/MS) | Fragmentation pathways, identification of product ions. | nih.gov |

| Combined | X-ray Crystallography & DFT | Precise molecular structure determination and validation. | mdpi.com |

Expansion of Non-Biological Applications in Materials Science and Organic Synthesis

While enaminones are well-known for their roles in synthesizing biologically active compounds, their unique electronic and structural properties make them attractive for applications in materials science and as versatile synthons in broader organic synthesis. mdpi.comnih.gov

Future directions include:

Polymer Chemistry: Enaminones can be used as monomers in polymerization reactions to create novel polymers. Polyenaminones, or β-keto enamine-linked conjugated polymers, are being investigated for their optical and redox properties. mdpi.commdpi.com Their potential for chemical recyclability makes them promising candidates for sustainable materials. mdpi.com

Energy Storage: The redox activity of polyenaminones makes them suitable for use as electroactive materials in energy storage devices, such as lithium batteries. mdpi.com Future research will aim to optimize their structure to enhance properties like charge capacity and stability.

Dyes and Pigments: The conjugated push-pull system in enaminones gives rise to their ability to absorb UV-visible light, making them suitable for use as dyes. mdpi.com Research is ongoing to synthesize novel disperse dyes based on enaminone scaffolds for dyeing synthetic fabrics like polyester (B1180765). mdpi.com

Covalent Organic Frameworks (COFs): The enaminone motif has gained significant interest for the synthesis of COFs. researchgate.netresearchgate.net These highly ordered, porous materials have potential applications in gas storage, catalysis, and sensing.

Corrosion Inhibition: Enaminone derivatives and their metal complexes have been identified as potential corrosion inhibitors, an application of significant industrial importance. researchgate.netisnra.net

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | NaBH₃CN | 65 | N/A | |

| Catalytic Hydrogenation | Pd/C | 72 | N/A | |

| Asymmetric Synthesis | (R)-BINAP-RuCl₂ | 85 | 92 |

How can spectroscopic and computational methods resolve structural ambiguities in this compound derivatives?

Basic:

¹H NMR (400 MHz, CDCl₃) shows characteristic signals: δ 5.65 (enone doublet, J = 10.2 Hz), δ 2.85 (N–CH₃ singlet). IR confirms the enone (C=O stretch at 1680 cm⁻¹) and amine (N–H bend at 1550 cm⁻¹) .

Advanced:

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electronic transitions and validate experimental UV-Vis spectra. For stereoisomer differentiation, NOESY NMR reveals spatial proximity between the methylamino group and enone protons . X-ray crystallography (e.g., CCDC deposition) resolves absolute configuration, critical for structure-activity studies .

What strategies address contradictory bioactivity data in studies of this compound analogs?

Basic:

Inconsistent IC₅₀ values may arise from assay variability. Standardize protocols: use identical cell lines (e.g., HEK293 for ion channel studies) and control for pH/temperature . Validate purity (>95%) via HPLC before testing.

Advanced:

Meta-analysis of dose-response data identifies outliers (e.g., Hill slopes >1.5 suggest cooperativity). For example, 4-(methylamino)pyridine analogs show variable HVACCs potentiation due to substituent electronic effects (σₚ values correlate with logEC₅₀) . Multivariate regression models can disentangle confounding factors (e.g., lipophilicity vs. steric hindrance).

How can metabolic stability and toxicity profiles be systematically evaluated for this compound?

Basic:

In vitro hepatic microsomal assays (human/rat) assess Phase I metabolism. LC-MS/MS identifies metabolites like hydroxylated or N-demethylated products . Acute toxicity is evaluated via zebrafish embryo assays (LC₅₀ at 48 hpf).

Advanced:

Stable isotope tracing (¹³C-methylamine) tracks metabolic pathways. For neurotoxicity risks, patch-clamp electrophysiology quantifies off-target ion channel effects (e.g., Kv7.2 inhibition) . ToxCast data integration predicts organ-specific liabilities using machine learning models .

What advanced computational tools predict the compound’s structure-activity relationships (SAR)?

Advanced:

3D-QSAR with CoMFA/CoMSIA models align steric/electrostatic fields with bioactivity. For example, substituents at the enone position enhance insecticidal activity (R² = 0.89 in Plutella xylostella models) . Molecular dynamics simulations (GROMACS) reveal binding stability to acetylcholinesterase (RMSD < 2.0 Å over 100 ns) .

How can conflicting data on metabolic byproducts be reconciled?

Advanced:

Isotope ratio mass spectrometry (IRMS) distinguishes endogenous vs. exogenous metabolites. For instance, 5-CH₃-H₄folate analogs show competing methylation pathways in microsomes, resolved by ²H/¹³C dual-isotope labeling . Bayesian network analysis identifies metabolic nodes with high variability (e.g., CYP3A4 vs. CYP2D6 dominance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.